N-(3-Bromopropyl)phthalimide CAS number and properties
N-(3-Bromopropyl)phthalimide CAS number and properties
An In-depth Technical Guide to N-(3-Bromopropyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Bromopropyl)phthalimide is a vital reagent in organic synthesis, serving as a key building block for the introduction of a protected primary amine functionality. Its bifunctional nature, possessing both a reactive bromide and a stable phthalimide (B116566) group, makes it an invaluable tool in the development of novel compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical and physical properties of N-(3-Bromopropyl)phthalimide, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, with a focus on its role in the synthesis of modulators for signaling pathways relevant to drug development.
Core Properties and Identification
N-(3-Bromopropyl)phthalimide is a white to light beige crystalline solid.[1][2][3] Its unique structure allows it to act as a versatile intermediate in a variety of chemical reactions.
Chemical and Physical Properties
The fundamental properties of N-(3-Bromopropyl)phthalimide are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| CAS Number | 5460-29-7 | [4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][4][5] |
| Molecular Weight | 268.11 g/mol | [5][6] |
| Appearance | White to light beige crystalline powder or crystals | [1][9] |
| Melting Point | 70-76 °C (lit.) | [4][5][6][9][10] |
| Boiling Point | 361.4 °C at 760 mmHg | [4][9] |
| Density | 1.578 g/cm³ | [4][9] |
| Solubility | Sparingly soluble in water (<1 g/L); Soluble in polar solvents like ethanol (B145695) and DMSO. | [1][2][9][10] |
| Flash Point | 172.4 °C | [4][9] |
| Refractive Index | 1.615 | [4] |
| InChI Key | VKJCJJYNVIYVQR-UHFFFAOYSA-N | [5][6] |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr | [5][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of N-(3-Bromopropyl)phthalimide.
| Spectroscopy | Data Reference | Citations |
| ¹H NMR | 400 MHz in DMSO-d6 | [1][5][11] |
| ¹³C NMR | in CDCl₃ | [1][5][11] |
| IR | KBr disc, nujol mull | [1][11] |
| Mass Spec | Available | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of N-(3-Bromopropyl)phthalimide.
Synthesis of N-(3-Bromopropyl)phthalimide
This protocol describes a common method for synthesizing N-(3-Bromopropyl)phthalimide from potassium phthalimide and 1,3-dibromopropane (B121459).[4][6][9]
Materials:
-
Potassium phthalimide
-
1,3-Dibromopropane
-
Dimethylformamide (DMF) or Dimethylacetamide
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine potassium phthalimide (1 equivalent) and DMF (or dimethylacetamide) to form a slurry.[4][9]
-
Add an excess of 1,3-dibromopropane (3-4 equivalents) to the mixture.[4][9]
-
Heat the reaction mixture to 70-120 °C and stir for 2-4 hours.[4][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a large volume of ice water to precipitate the crude product.[4][9]
-
Collect the resulting solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.
-
The crude N-(3-Bromopropyl)phthalimide can then be dried before purification.
Purification Protocol
Recrystallization is a standard method for purifying the crude product.
Procedure:
-
Dissolve the crude N-(3-Bromopropyl)phthalimide in a minimal amount of hot ethanol.[4]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration to remove the charcoal.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Applications in Research and Drug Development
N-(3-Bromopropyl)phthalimide is a versatile reagent primarily used as a masked form of 3-aminopropyl bromide. This allows for the nucleophilic substitution of the bromide followed by deprotection of the phthalimide to reveal a primary amine. This strategy is widely employed in the synthesis of various biologically active molecules.[3]
Key application areas include:
-
Pharmaceutical Intermediates: It is a precursor for synthesizing a wide range of amino-functionalized compounds and active pharmaceutical ingredients (APIs).[3][9]
-
Organic Synthesis Building Block: It serves as a reliable building block for introducing a protected aminopropyl group in the synthesis of complex organic molecules.[3]
-
Fine Chemical Manufacturing: It is used in the preparation of specialty chemicals, dyes, and materials.[3]
-
Agrochemicals: It is a precursor in the synthesis of certain agrochemicals and has been noted for its use as a fungicide.[1]
Role in Modulating Signaling Pathways: The Case of ABCC1
A significant application of N-(3-Bromopropyl)phthalimide in drug development is in the synthesis of molecules that modulate the activity of ATP-binding cassette (ABC) transporters, such as ABCC1 (also known as Multidrug Resistance Protein 1, MRP1).[8][9]
ABCC1 is a membrane protein that functions as an ATP-dependent efflux pump.[8] In cancer cells, the overexpression of ABCC1 is a major mechanism of multidrug resistance (MDR). It actively transports a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration and thus their efficacy.[8][12]
N-(3-Bromopropyl)phthalimide is used to synthesize flavonoid derivatives and other small molecules that can act as ABCC1 modulators.[9] These modulators can either inhibit the pumping action of ABCC1 or, in some strategies, activate the efflux of specific cellular components like glutathione (B108866) to induce cellular stress, thereby resensitizing cancer cells to chemotherapy.[12]
Safety and Handling
While not classified as a hazardous substance, N-(3-Bromopropyl)phthalimide should be handled with standard laboratory precautions.[13][14]
-
Handling: Avoid creating dust and inhalation.[10] Avoid contact with skin, eyes, and clothing.[14] Use in a well-ventilated area.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. A dust mask is recommended if handling large quantities.[5][15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][10]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[10]
Conclusion
N-(3-Bromopropyl)phthalimide (CAS: 5460-29-7) is a cornerstone reagent for chemists and pharmacologists. Its straightforward synthesis and purification, combined with its utility in introducing a protected primary amine, make it an essential tool. Its role in the creation of modulators for critical biological targets, such as the ABCC1 transporter, highlights its importance in the ongoing effort to combat diseases like cancer by overcoming multidrug resistance. This guide serves as a foundational resource for professionals utilizing this versatile compound in their research and development endeavors.
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- 5. N-(3-BROMOPROPYL)PHTHALIMIDE(5460-29-7) 1H NMR spectrum [chemicalbook.com]
- 6. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(3-BroMopropyl)phthalimide - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. ABCC1 ATP binding cassette subfamily C member 1 (ABCC1 blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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